molecular formula C4H9N3O2 B14778549 2-Aminosuccinamide

2-Aminosuccinamide

Cat. No.: B14778549
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-UHFFFAOYSA-N
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Description

(S)-2-Aminosuccinamide is an organic compound with the molecular formula C4H8N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinamide can be synthesized through several methods. One common approach involves the reaction of (S)-2-aminosuccinic acid with ammonia. The reaction typically occurs under mild conditions, with the acid being dissolved in water and ammonia gas being bubbled through the solution. The product is then isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of (S)-2-aminosuccinamide may involve more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to convert precursor molecules into (S)-2-aminosuccinamide with high yield and purity. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminosuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert (S)-2-aminosuccinamide into its corresponding amine derivatives.

    Substitution: The amino group in (S)-2-aminosuccinamide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of (S)-2-aminosuccinamide.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Aminosuccinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: (S)-2-Aminosuccinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-aminosuccinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    ®-2-Aminosuccinamide: The enantiomer of (S)-2-aminosuccinamide, with similar chemical properties but different biological activities.

    2-Aminosuccinic Acid: A precursor in the synthesis of (S)-2-aminosuccinamide.

    2-Aminobutyric Acid: A structurally similar compound with different functional groups.

Uniqueness: (S)-2-Aminosuccinamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-aminobutanediamide

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)

InChI Key

DSLBDPPHINVUID-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)N)C(=O)N

Origin of Product

United States

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